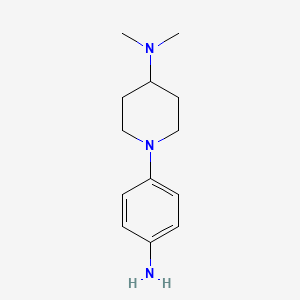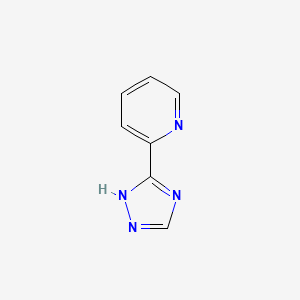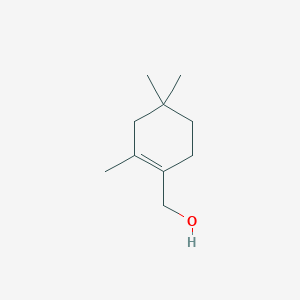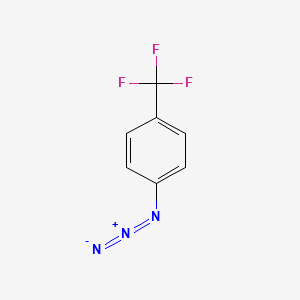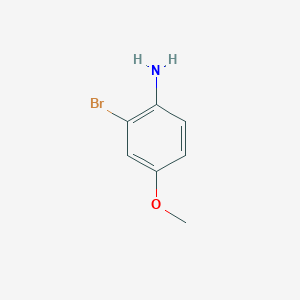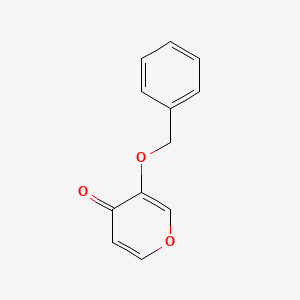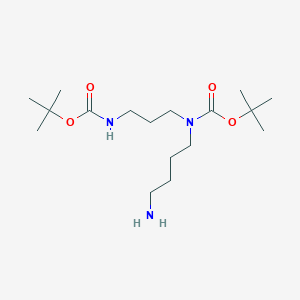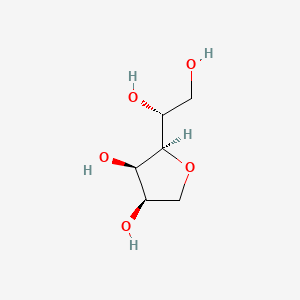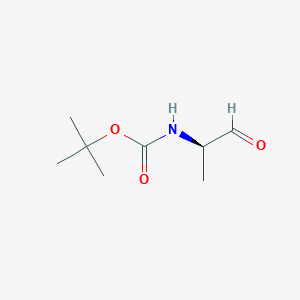
2-(4-Hydroxybutyl)isoindoline-1,3-dione
概要
説明
“2-(4-Hydroxybutyl)isoindoline-1,3-dione” is a compound with the linear formula C12H13NO3 . It is also known by its CAS Number: 24697-70-9 . This compound belongs to the class of organic compounds known as isoindolines .
Synthesis Analysis
The synthesis of “2-(4-Hydroxybutyl)isoindoline-1,3-dione” involves several stages. In one method, N-(4-hydroxybutyl)phthalimide is reacted with oxalyl dichloride in dichloromethane and dimethyl sulfoxide at -78℃ . This is followed by a reaction with triethylamine in dichloromethane and dimethyl sulfoxide at 0℃ . Other methods include the use of 2,2,6,6-tetramethyl-piperidine-N-oxyl and hypochloric acid .Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxybutyl)isoindoline-1,3-dione” is characterized by the presence of an isoindoline ring, which is a type of heterocyclic ring. This ring is present in many synthetic compounds, natural products, and bioactive small molecules .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Hydroxybutyl)isoindoline-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Hydroxybutyl)isoindoline-1,3-dione” include a molecular weight of 219.24 . The compound is typically stored in a sealed, dry environment at room temperature .科学的研究の応用
Pharmaceutical Synthesis
Isoindoline-1,3-diones, including 2-(4-Hydroxybutyl)isoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
These compounds have also been used in the synthesis of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
Isoindoline-1,3-diones are used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.
Polymer Additives
These compounds have found applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
Isoindoline-1,3-diones are used in organic synthesis . They are involved in various synthetic strategies to access N-isoindoline-1,3-diones derivatives.
Photochromic Materials
These compounds have potential applications in the field of photochromic materials . Their ability to change color in response to light makes them suitable for this application.
Non-Steroidal Analgesics
New derivatives of isoindoline-1,3-dione have been developed as non-steroidal analgesics . For example, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione has shown high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .
Cancer Research
Isoindoline-1,3-diones have shown potential in cancer research . For instance, certain derivatives have demonstrated significant cytotoxic effects on cancer cells .
Safety and Hazards
将来の方向性
Isoindoline derivatives, including “2-(4-Hydroxybutyl)isoindoline-1,3-dione”, have potential for use in chemical production and clinical medicine due to their complex and variable structures . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .
作用機序
Target of Action
The primary target of 2-(4-Hydroxybutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Biochemical Pathways
The compound’s action on the dopamine receptor D2 suggests that it may affect the dopaminergic pathways in the brain . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which 2-(4-hydroxybutyl)isoindoline-1,3-dione belongs, have favorable pharmacokinetic parameters .
Result of Action
One study suggests that isoindolines can revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that 2-(4-Hydroxybutyl)isoindoline-1,3-dione may have potential therapeutic
特性
IUPAC Name |
2-(4-hydroxybutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNCNQDIENYPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455835 | |
| Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxybutyl)isoindoline-1,3-dione | |
CAS RN |
24697-70-9 | |
| Record name | 2-(4-hydroxybutyl)-1H-Isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

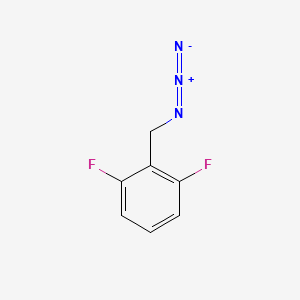
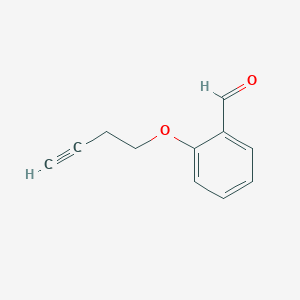
![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)
![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)
